Cas no 88675-45-0 (Ethanone, 1-(4-fluorophenyl)-2-(hexahydro-1H-azepin-1-yl)-2-phenyl-)

Ethanone, 1-(4-fluorophenyl)-2-(hexahydro-1H-azepin-1-yl)-2-phenyl- structure
88675-45-0 structure
Product name:Ethanone, 1-(4-fluorophenyl)-2-(hexahydro-1H-azepin-1-yl)-2-phenyl-
CAS No:88675-45-0
MF:C20H22NOF
MW:311.39318
CID:624927
PubChem ID:44722494

Ethanone, 1-(4-fluorophenyl)-2-(hexahydro-1H-azepin-1-yl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-fluorophenyl)-2-(hexahydro-1H-azepin-1-yl)-2-phenyl-
    • 2-(azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethanone
    • 2-(azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one
    • DTXSID20660463
    • 88675-45-0
    • Inchi: InChI=1S/C20H22FNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2
    • InChI Key: CUPBRMPSSUPUCV-UHFFFAOYSA-N
    • SMILES: C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Computed Properties

  • Exact Mass: 311.169
  • Monoisotopic Mass: 311.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • XLogP3: 4.7

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